5-Ethyl-2-phenyl-4-propyl-1,3-dioxane 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 6282-32-2
VCID: VC19711375
InChI: InChI=1S/C15H22O2/c1-3-8-14-12(4-2)11-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3
SMILES:
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane

CAS No.: 6282-32-2

Cat. No.: VC19711375

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane - 6282-32-2

Specification

CAS No. 6282-32-2
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 5-ethyl-2-phenyl-4-propyl-1,3-dioxane
Standard InChI InChI=1S/C15H22O2/c1-3-8-14-12(4-2)11-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3
Standard InChI Key NQIZHZLQPQFNRK-UHFFFAOYSA-N
Canonical SMILES CCCC1C(COC(O1)C2=CC=CC=C2)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Ethyl-2-phenyl-4-propyl-1,3-dioxane belongs to the 1,3-dioxane family, featuring a six-membered ring with two oxygen atoms at positions 1 and 3. The phenyl group at C-2 and alkyl substituents (ethyl at C-5, propyl at C-4) create a sterically crowded environment, influencing its conformational equilibria. X-ray crystallographic data on analogous compounds, such as 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, reveal a monoclinic crystal system (C2/c) with unit cell parameters a = 32.6674(8) Å, b = 6.0061(2) Å, and c = 23.2786(6) Å . These structural insights suggest that the title compound likely adopts a chair conformation, with bulky substituents occupying equatorial positions to minimize steric strain .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₂
Molecular Weight (g/mol)234.33
Density (g/cm³)0.945
Boiling Point (°C)330.5
Flash Point (°C)166.3
Refractive Index1.475
LogP4.101

Spectroscopic Profiles

¹³C NMR studies on related 1,3-dioxanes indicate that substituents at C-2 and C-5 significantly perturb chemical shifts. For example, introducing a phenyl group at C-2 deshields neighboring carbons by 8.1 ppm, while acetyl groups at C-5 cause a downfield shift of 16.2 ppm at C-5 . These trends enable precise stereochemical assignments, critical for verifying synthetic outcomes.

Synthesis and Mechanistic Pathways

Conventional Synthesis Routes

The compound is synthesized via acid-catalyzed cyclocondensation of 3,3-bis(hydroxymethyl)butan-2-one with benzaldehyde derivatives. A representative procedure involves:

  • Refluxing equimolar quantities of 3,3-bis(hydroxymethyl)butan-2-one and benzaldehyde in benzene with p-toluenesulfonic acid as a catalyst .

  • Removing water via a Dean-Stark trap to drive the equilibrium toward dioxane formation.

  • Purifying the crude product through column chromatography, yielding cis- and trans- isomers in a 4:1 ratio .

Table 2: Representative Synthesis Parameters

ParameterConditionSource
Catalystp-Toluenesulfonic acid
SolventBenzene
Reaction Temperature (°C)100 (reflux)
Yield (%)72–76

Isomerization Dynamics

Under mild acidic conditions, 1,3-dioxanes undergo reversible isomerization via ring-opening and re-closing mechanisms. For 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, free energy differences (ΔG²⁵) between cis- and trans- isomers range from –5.90 to 4.74 kJ/mol, depending on substituent steric demands . This equilibration complicates isolation but offers opportunities for kinetic control in synthesis.

Research Findings and Functional Implications

Stereochemical Correlations

Empirical NMR correlations have been established for 1,3-dioxanes:

  • The cis isomer exhibits upfield shifts for axial substituents due to shielding by the phenyl ring.

  • Trans isomers show enhanced stability when bulky groups (e.g., t-butyl) occupy equatorial positions .

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